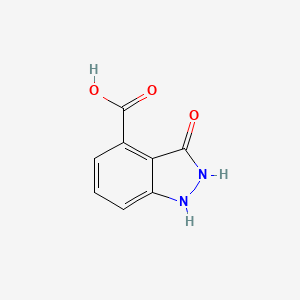

3-OXO-4-INDAZOLINE CARBOXYLIC ACID

Descripción

Significance of Indazole Scaffolds within Heterocyclic Organic Chemistry

Indazoles, bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represent a cornerstone of modern heterocyclic and medicinal chemistry. nih.govderpharmachemica.com These nitrogen-containing scaffolds are considered "privileged structures" due to their ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.gov The indazole nucleus exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govderpharmachemica.com

The significance of the indazole scaffold is underscored by its presence in numerous commercially available drugs and compounds in clinical trials. derpharmachemica.comnih.gov Derivatives have been extensively investigated and have shown potent biological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. nih.govnih.gov For instance, Pazopanib, a tyrosine kinase inhibitor used for treating renal cell carcinoma, and Bendazac, an anti-inflammatory agent, are prominent examples of drugs built upon the 1H-indazole framework. derpharmachemica.com The versatility of the indazole ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects. nih.gov This structural adaptability makes indazoles a highly attractive core for the development of novel therapeutic agents. nih.gov

Overview of Indazole Carboxylic Acid Derivatives and their Structural Diversity

Within the broad family of indazole derivatives, indazole carboxylic acids are a particularly important subclass. The introduction of a carboxylic acid group provides a key functional handle for further molecular elaboration, such as the formation of amides and esters, significantly expanding the accessible chemical space. derpharmachemica.comresearchgate.net The structural diversity of these derivatives is vast, arising from several factors:

Position of the Carboxylic Acid: The carboxyl group can be attached to either the pyrazole or the benzene ring of the indazole scaffold, leading to different constitutional isomers with distinct chemical properties.

Substitution on the Nitrogen Atoms: The nitrogen atoms of the pyrazole ring can be substituted, leading to N-1 and N-2 isomers. mdpi.comulisboa.pt Synthetic strategies often yield a mixture of these isomers, with the N-1 isomer typically predominating. mdpi.comulisboa.pt The nature of the substituent on the nitrogen can range from simple alkyl or aryl groups to more complex side chains.

Substitution on the Benzene Ring: The benzene portion of the indazole core can be decorated with a wide variety of substituents, further modifying the molecule's properties.

Additional Functional Groups: Besides the carboxylic acid, other functional groups can be present on the indazole scaffold, creating multifunctional molecules for diverse applications. nih.gov

The synthesis of indazole carboxylic acid derivatives often involves multi-step sequences. derpharmachemica.comgoogle.com For example, 1H-indazole-3-carboxylic acid can be prepared from isatin (B1672199) via hydrolysis, diazotization, reduction, and cyclization. google.com Another route involves the direct conversion of ortho-aminobenzacetates using diazotization reagents. sioc-journal.cn Furthermore, nucleophilic substitution reactions on halo esters with 1H-indazole can produce ester derivatives, which can then be hydrolyzed to the corresponding carboxylic acids. mdpi.comulisboa.pt

Table 1: Examples of Indazole Carboxylic Acid Derivatives

| Compound Name | Position of COOH | Key Structural Feature | Reference |

|---|---|---|---|

| Indazole-3-carboxylic acid | 3 | Carboxyl group on the pyrazole ring | sioc-journal.cnnih.gov |

| 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid (Lonidamine) | 3 | N-1 substituted with a p-chlorobenzyl group | sioc-journal.cnnih.gov |

| Indazol-2-yl-acetic acid | N/A (on side chain) | Acetic acid side chain on the N-2 position | mdpi.com |

| 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | 6 | Oxo group at position 3, carboxyl at position 6 |

Historical Development of Academic Research on Indazoline Carboxylic Acids

Academic interest in indazole chemistry, including its carboxylic acid derivatives, dates back to at least the mid-20th century. An early method for preparing indazole-3-carboxylic acid starting from isatin was documented in the Journal of the American Chemical Society in 1952. google.com This foundational work laid the groundwork for subsequent explorations into the synthesis and properties of this class of compounds.

By the 1980s, research had expanded to investigate the pharmacological potential of these molecules. A 1981 publication in the journal Chemotherapy detailed basic and applied research into indazole carboxylic acids, examining their antispermatogenic effects and structure-activity relationships. nih.gov This period marked a shift towards understanding the biological implications of these compounds, moving beyond purely synthetic interests. Throughout the 1990s and into the 21st century, synthetic methodologies continued to evolve, with researchers developing more efficient and scalable routes. For example, methods using o-nitroacetophenone derivatives or the cycloaddition of phenylalkyne precursors were developed to access the indazole core. google.com The development of new synthetic protocols, such as those avoiding hazardous diazonium intermediates, has been a continuous theme, aimed at making these key intermediates more accessible for drug discovery programs. google.com In recent years, research has focused on creating diverse libraries of indazole derivatives for screening against various biological targets, facilitated by modern synthetic techniques like photocatalysis and C-H functionalization. acs.orgacs.org

Academic Relevance and Research Focus on 3-OXO-4-INDAZOLINE CARBOXYLIC ACID (synonyms: 3-Oxo-3H-indazole-4-carboxylic acid, 1H-Indazole-4-carboxylic acid, 2,3-dihydro-3-oxo-)

3-Oxo-4-indazoline carboxylic acid is a specific isomer within the indazole carboxylic acid family that holds academic interest primarily as a building block in synthetic organic chemistry. Its structure, featuring a carboxylic acid group at the 4-position and an oxo (or keto) group at the 3-position, provides multiple reactive sites for chemical modification.

The academic relevance of this compound is centered on its utility as a precursor for more complex heterocyclic structures. While direct and extensive research on the biological activities of 3-oxo-4-indazoline carboxylic acid itself is not widely published, its analogs with similar functionalities are studied for various therapeutic applications. For instance, the related 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid derivatives have been designed and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov This suggests that the 3-oxo-indazole-4-carboxylic acid scaffold could serve as a template for designing enzyme inhibitors.

The primary focus of research involving this specific molecule is its synthesis and subsequent use in building larger, potentially bioactive molecules. The presence of the carboxylic acid and the lactam (the oxo-indazole part) functionalities allows for a range of chemical transformations. The carboxylic acid can be converted into amides, esters, or other functional groups, while the indazolone ring can undergo N-alkylation or other modifications.

Table 2: Chemical Properties of 3-OXO-4-INDAZOLINE CARBOXYLIC ACID

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7384-17-0 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₆N₂O₃ | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | BUCGZRNYKPSWMC-UHFFFAOYSA-N | sigmaaldrich.comchemicalbook.com |

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCGZRNYKPSWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994962 | |

| Record name | 3-Hydroxy-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-17-0 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7384-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 3 Oxo 4 Indazoline Carboxylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the indazole ring is a prime site for modification, enabling the creation of esters and amides, which can significantly alter the molecule's physicochemical properties.

The conversion of the carboxylic acid to an ester is a fundamental transformation. One of the most common methods for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com While this is a general method, specific applications to indazole-based compounds often utilize alternative reagents to avoid harsh acidic conditions that could affect the indazole core. For instance, the reaction of indazole-3-carboxylic acids with alkyl halides in the presence of a base is a common strategy to yield the corresponding esters.

Another approach involves the use of diazomethane (B1218177) or its derivatives for the synthesis of methyl esters, although the hazardous nature of diazomethane limits its large-scale applicability. The synthesis of ethyl 1H-indazole-3-carboxylate has been achieved through the reaction of the corresponding acid with ethyl iodide in the presence of a suitable base. orgsyn.org

Table 1: Examples of Esterification Reactions on Indazole Carboxylic Acids

| Reactant | Reagent(s) | Product | Notes |

|---|---|---|---|

| Indazole-3-carboxylic acid | Ethyl iodide, Base | Ethyl 1H-indazole-3-carboxylate | A common method for ester formation. orgsyn.org |

The synthesis of carboxamides from 3-oxo-4-indazoline carboxylic acid is another crucial derivatization. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents like benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov

A one-pot method for the direct conversion of carboxylic acids to amides has been developed using Deoxo-Fluor reagent, which proceeds under mild conditions with high efficiency. nih.gov This method first converts the carboxylic acid to an acid fluoride (B91410) intermediate, which then readily reacts with an amine. nih.gov The synthesis of various 1H-indazole-3-carboxamide derivatives has been reported, highlighting the broad applicability of these amidation strategies in creating diverse molecular libraries. google.comgoogle.com For example, N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, a nicotinic α-7 receptor partial agonist, is synthesized from indazole-3-carboxylic acid. google.com

Table 2: Reagents for Amidation of Carboxylic Acids

| Reagent Class | Example(s) | Mechanism |

|---|---|---|

| Carbodiimides | N,N'-dicyclohexylcarbodiimide (DCC) | In situ activation of the carboxylic acid. nih.gov |

| Phosphonium Salts | BOP reagent | Forms a highly reactive acylphosphonium intermediate. nih.gov |

Alkylation and Arylation Strategies on the Indazole Ring

Modification of the indazole ring itself, particularly at the nitrogen atoms, provides another avenue for structural diversification.

Table 3: Regioselective N-Alkylation of Indazole-3-carboxylic Acid

| Substrate | Reagents | Position of Alkylation | Yield | Reference |

|---|

N-arylation of the indazole ring is another important transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While specific examples for 3-oxo-4-indazoline carboxylic acid are not prevalent in the provided context, the N-arylation of related indazole esters has been documented. For instance, the reaction of ethyl 1H-indazole-3-carboxylate with an excess of benzyne (B1209423) can lead to the N-arylated product, 1-phenyl-1H-indazole-3-carboxylic acid ethyl ester. orgsyn.org This suggests that similar strategies could be applicable to the 3-oxo-4-indazoline carboxylic acid core, likely requiring careful optimization of reaction conditions to favor N-arylation over other potential side reactions.

Introduction of Other Functional Groups onto the Indazole Core

The introduction of other functional groups onto the benzene (B151609) portion of the indazole core can further modulate the properties of the resulting derivatives. The use of halogenated or methoxylated indazole-3-carboxylic acids as starting materials in alkylation reactions indicates that methods for introducing these substituents are established. diva-portal.org These functionalized indazoles can be prepared through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions, although the specific conditions would need to be tailored to the reactivity of the 3-oxo-4-indazoline carboxylic acid scaffold. The presence of both an activating (NH) and deactivating (carbonyl and carboxylic acid) groups on the ring system would influence the regiochemical outcome of such substitutions.

Synthesis of Polycyclic Systems Incorporating the Indazole Carboxylic Acid Moiety

The construction of polycyclic frameworks that incorporate the indazole carboxylic acid moiety is a key strategy for accessing novel molecular architectures with potential biological significance. While direct examples starting from 3-oxo-4-indazoline carboxylic acid are not extensively documented in publicly available research, the synthesis of analogous fused heterocyclic systems provides valuable insights into potential synthetic routes. One such relevant transformation is the construction of pyridazino[4,5-b]indol-4-ones from indole (B1671886) precursors, a reaction that demonstrates the formation of a fused pyridazinone ring, a structure bearing resemblance to what might be achieved from an indazole carboxylic acid derivative.

This synthetic approach typically involves the reaction of a suitably functionalized indole, such as ethyl 3-formyl-1H-indole-2-carboxylate, with hydrazine (B178648) or its derivatives. tubitak.gov.tr This reaction proceeds via a condensation-cyclization sequence to yield the tetracyclic pyridazino[4,5-b]indole system. The Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate is a common method to introduce the required formyl group at the C3 position of the indole ring. tubitak.gov.tr

The following data table outlines a representative synthesis of a polycyclic system that, while not originating from 3-oxo-4-indazoline carboxylic acid, illustrates a valid and established methodology for the annulation of a pyridazinone ring onto a five-membered nitrogen-containing heterocycle. This provides a conceptual blueprint for the potential transformation of 3-oxo-4-indazoline carboxylic acid into more complex fused structures.

Interactive Data Table: Synthesis of a Pyridazino[4,5-b]indole System

| Starting Material | Reagent(s) | Reaction Conditions | Product | Reference |

| Ethyl 1H-indole-2-carboxylate | POCl₃, N-methylformanilide | Vilsmeier-Haack Formylation | Ethyl 3-formyl-1H-indole-2-carboxylate | tubitak.gov.tr |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Hydrazine hydrate | Not specified | 5H-Pyridazino[4,5-b]indol-4(3H)-one | tubitak.gov.tr |

This synthetic strategy highlights the utility of bifunctional reagents like hydrazine in constructing fused heterocyclic systems. The reaction between an ortho-formyl carboxylate and hydrazine leads to the formation of the pyridazinone ring, a transformation that could potentially be adapted to 3-oxo-4-indazoline carboxylic acid or its derivatives to generate novel polycyclic indazole-based compounds. Further research in this area would be instrumental in expanding the chemical diversity of indazole-containing polycyclic systems.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-oxo-4-indazoline carboxylic acid, specific proton signals are anticipated. The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 δ, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The protons on the benzene (B151609) portion of the indazole ring would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The exact shifts and coupling patterns (doublets, triplets) of these three aromatic protons would depend on their position relative to the electron-withdrawing carboxylic acid and the fused heterocyclic ring. Additionally, the N-H protons of the indazolinone ring are expected to produce signals, the positions of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. For 3-oxo-4-indazoline carboxylic acid, two distinct carbonyl carbon signals are expected at the downfield end of the spectrum. libretexts.org The carbon of the carboxylic acid (–COOH) typically resonates in the 165–185 δ range. libretexts.org The amide-like carbonyl carbon (C3) of the indazolinone ring would also appear in this region. The six carbon atoms of the benzene ring will produce signals in the aromatic region (approximately 110-150 ppm). The specific shifts are influenced by the substituents, with the carbon atom attached to the carboxylic acid group (C4) and the carbons fused to the pyrazole (B372694) ring (C3a and C7a) having distinct chemical shifts from the others.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-oxo-4-indazoline carboxylic acid This table is generated based on typical chemical shift values for the functional groups present.

¹H NMR| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| –COOH | ~12.0 | Broad Singlet |

| Aromatic C-H | 7.0 - 8.5 | Multiplets |

¹³C NMR

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| C=O (Amide/Lactam) | 160 - 180 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-oxo-4-indazoline carboxylic acid is expected to show several characteristic absorption bands.

The most prominent feature for the carboxylic acid is a very broad O–H stretching band, typically appearing in the range of 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of strong hydrogen bonding. The spectrum will also feature two distinct carbonyl (C=O) stretching absorptions. The C=O of the carboxylic acid group is expected between 1710 and 1760 cm⁻¹, while the amide C=O (lactam) of the indazolinone ring typically absorbs in a similar, slightly lower frequency range. libretexts.orgpressbooks.pub Stretching vibrations for the N-H bonds in the pyrazole ring are anticipated around 3100-3300 cm⁻¹. Finally, absorptions corresponding to C-H stretching of the aromatic ring are expected just above 3000 cm⁻¹, with C=C stretching vibrations for the ring appearing in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for 3-oxo-4-indazoline carboxylic acid This table outlines the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500 - 3300 (very broad) |

| Aromatic Ring | C–H Stretch | 3000 - 3100 |

| Amide/Lactam | N–H Stretch | 3100 - 3300 |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 |

| Amide/Lactam | C=O Stretch | 1680 - 1720 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers significant structural information.

For 3-oxo-4-indazoline carboxylic acid (C₈H₆N₂O₃), the molecular weight is 178.14 g/mol . guidechem.com In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z ≈ 178. Under common ionization techniques like electrospray ionization (ESI), adduct ions such as [M+H]⁺ (m/z ≈ 179) or [M+Na]⁺ (m/z ≈ 201) are often detected. uni.lu

The fragmentation pattern provides clues to the molecule's structure. Plausible fragmentation pathways for 3-oxo-4-indazoline carboxylic acid include the initial loss of the carboxyl group (–COOH), leading to a fragment ion at m/z ≈ 133. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the indazolinone ring, a common fragmentation for such cyclic structures. nih.gov Analysis of these fragments helps to confirm the connectivity of the core indazole structure and the position of the carboxylic acid substituent.

Table 3: Predicted Mass Spectrometry Fragments for 3-oxo-4-indazoline carboxylic acid This table presents expected mass-to-charge ratios for the parent molecule and key fragments.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₇N₂O₃⁺ | 179 | Protonated Molecular Ion |

| [M]⁺ | C₈H₆N₂O₃⁺ | 178 | Molecular Ion |

| [M-HCOOH]⁺ | C₇H₅N₂O⁺ | 133 | Loss of formic acid |

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.

For 3-oxo-4-indazoline carboxylic acid, a single-crystal X-ray diffraction analysis would unequivocally confirm the planar structure of the fused bicyclic indazole system and the orientation of the carboxylic acid group relative to the ring. Furthermore, it would reveal crucial details about the intermolecular interactions in the solid state, such as hydrogen bonding networks involving the carboxylic acid protons, the N-H groups, and the carbonyl oxygens. These interactions are fundamental to understanding the crystal packing and the physical properties of the compound. While this technique is paramount for solid-state structural elucidation, specific crystallographic data for 3-oxo-4-indazoline carboxylic acid is not available in the reviewed literature.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The 3-oxo-4-indazoline carboxylic acid molecule contains a conjugated system comprising the benzene ring fused with the unsaturated pyrazole ring. This extended π-system is expected to absorb UV light. Studies on the related isomer, indazole-3-carboxylic acid, have shown UV absorption maxima around λ = 260 nm, which is attributed to π → π* electronic transitions within the indazole core. nih.gov Similar absorption characteristics are expected for 3-oxo-4-indazoline carboxylic acid, with the exact wavelength and intensity being influenced by the position of the carboxylic acid and the oxo group, as well as the solvent used for the analysis.

Table 4: Table of Compounds

| Compound Name |

|---|

| 3-oxo-4-indazoline carboxylic acid |

| Granisetron |

Computational and Theoretical Studies on 3 Oxo 4 Indazoline Carboxylic Acid and Its Analogues

Density Functional Theory (DFT) Calculations of Molecular Structure and Energetics

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. mdpi.com It is employed to obtain optimized molecular geometries and to analyze various properties, including vibrational spectra and global reactivity descriptors. mdpi.comnih.gov For indazole derivatives, DFT calculations are crucial for determining stable conformations, understanding electronic distributions, and predicting reactivity. mdpi.comdntb.gov.ua The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used method in these studies. mdpi.com

Indazoles, also known as benzopyrazoles, are fused aromatic heterocyclic systems that exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The tautomeric form can significantly influence the synthesis, reactivity, and physical and biological properties of indazole derivatives. nih.gov

Thermodynamic calculations generally indicate that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole. nih.govresearchgate.netnih.gov The energy difference between these tautomers establishes the 1H-indazole (benzoid form) as thermodynamically more stable than the 2H-indazole (quinoid form). researchgate.net For the parent indazole molecule, MP2/6-31G** calculations show the 1H-tautomer is more stable than the 2H one by 3.6 kcal mol⁻¹. researchgate.net When thermal energy and entropy effects are included, the enthalpy and Gibbs free energy differences at 298 K are 3.9 kcal mol⁻¹ and 4.1 kcal mol⁻¹, respectively. researchgate.net

However, the stability of the 2H-tautomer can be enhanced under certain conditions. For instance, in less polar solvents like CDCl₃ or CD₂Cl₂, the 2H-tautomer of some derivatives is stabilized by strong intramolecular hydrogen bonds. researchgate.netbgu.ac.il DFT calculations have also shown that the high stability of the 2H form in solution can be attributed to the formation of centrosymmetric dimers, which are more stable than the corresponding dimers of the 1H tautomer. researchgate.netbgu.ac.il The solvent can play a significant role; for example, in DMSO-d₆ solution, the 1H tautomer often predominates. researchgate.netbgu.ac.il

Table 1: Tautomeric Stability of Indazole Analogues

| Tautomer | Relative Stability | Influencing Factors |

|---|---|---|

| 1H-Indazole | Generally more stable (thermodynamically favored). nih.govresearchgate.net | Predominant form in many solutions, such as DMSO. bgu.ac.il |

| 2H-Indazole | Generally less stable. nih.govresearchgate.net | Can be stabilized by intramolecular hydrogen bonds in non-polar solvents or through the formation of stable intermolecular dimers. researchgate.netbgu.ac.il |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital most willing to donate electrons, is associated with the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO, the orbital most capable of accepting electrons, relates to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. mdpi.comajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in understanding Lewis acid-base interactions, where the base's HOMO donates electrons to the acid's LUMO. libretexts.org DFT calculations are commonly used to determine the energies of these frontier orbitals and thus predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. | Represents the ability to donate electrons; associated with nucleophilicity/basicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital. | Represents the ability to accept electrons; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. mdpi.com |

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for analyzing the charge distribution within a molecule and predicting its reactive sites. nih.gov An MEP map illustrates the electrostatic potential on the electron density surface, providing a visual guide to the electrophilic and nucleophilic regions of a molecule. nih.govnih.gov

The different colors on an MEP surface correspond to different values of the electrostatic potential. nih.gov

Red regions indicate negative electrostatic potential, which is associated with high electron density. These areas are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. nih.gov

Blue regions represent positive electrostatic potential, corresponding to low electron density or an excess of positive charge. These are the electrophilic sites, prone to attack by nucleophiles. nih.gov

Green regions denote areas of neutral or zero potential. nih.gov

By identifying these regions, MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with other reagents or biological macromolecules. researchgate.net

Table 3: MEP Surface Color-Coding and Interpretation

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Negative | High electron density; nucleophilic region, site for electrophilic attack. nih.gov |

| Blue | Positive | Low electron density; electrophilic region, site for nucleophilic attack. nih.gov |

| Green | Neutral | Zero potential; region of intermediate electrostatic potential. nih.gov |

The standard molar enthalpy of formation is a key thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For indazole derivatives, these values have been determined through a combination of experimental techniques, like isoperibolic calorimetry, and theoretical calculations. dntb.gov.uaresearchgate.net

A study reported the molar standard enthalpy of formation in the condensed and gas phases for several indazoles, including 1H-indazole-3-carboxylic acid. dntb.gov.uaresearchgate.net These experimental values are often compared with computational results derived from methods like DFT to validate the theoretical models and provide a deeper understanding of the compounds' energetic stability. dntb.gov.uaresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful computational tools for studying the interactions between small molecules and biological targets. dntb.gov.uanih.gov These methods are frequently applied to indazole derivatives to explore their potential as enzyme inhibitors. dntb.gov.uaresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule, such as a protein. nih.govnih.gov For instance, docking studies have been used to investigate indazole-3-carboxylic acid and its metal complexes as potential inhibitors of nitric oxide (NO) synthase. dntb.gov.uaresearchgate.net

Molecular dynamics simulations provide detailed information about the time-dependent behavior of molecular systems, revealing the stability of ligand-protein complexes and the nature of their interactions over time. nih.govajchem-a.comrsc.org MD simulations can confirm the stability of docking poses and analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the dynamic stability of the complex. ajchem-a.com

Quantum Chemical Investigations

Quantum chemical investigations encompass a range of theoretical methods used to study the structure and properties of molecules at the atomic and subatomic levels. nih.gov For 3-oxo-4-indazoline carboxylic acid and its analogues, these studies provide fundamental insights into their chemical behavior.

Theoretical Prediction of Reaction Pathways and Mechanism Elucidation

The formation of 3-oxo-4-indazoline carboxylic acid is a process of significant interest in synthetic chemistry, leading to a valuable scaffold in medicinal chemistry. While specific experimental and computational studies detailing the reaction mechanism for this particular molecule are not extensively documented in publicly available literature, theoretical predictions can be formulated based on well-established principles of organic chemistry and computational analyses of analogous reactions. The most plausible synthetic routes involve the intramolecular cyclization of a suitably substituted benzene (B151609) precursor, typically derived from anthranilic acid or a related derivative.

Two primary theoretical pathways are considered for the formation of the 3-oxo-indazoline ring system:

Diazotization of 2-aminobenzohydrazide followed by intramolecular cyclization: This is a classic and highly efficient method for the formation of the indazole ring.

Intramolecular cyclization of 2-hydrazinobenzoic acid: This pathway involves the direct cyclization of a pre-formed hydrazine (B178648) derivative.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of these reaction mechanisms. DFT calculations can provide valuable insights into the geometries of reactants, transition states, and products, as well as their relative energies, thus mapping out the entire reaction energy profile.

Pathway 1: Diazotization of 2-Aminobenzohydrazide

This pathway commences with the diazotization of 2-aminobenzohydrazide. The reaction is typically initiated by the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine group of 2-aminobenzohydrazide then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and water elimination steps lead to the formation of a diazonium salt intermediate. This intermediate is highly reactive and poised for intramolecular cyclization.

The key mechanistic steps, as predicted by theoretical models, are:

Formation of the Diazonium Ion: The amino group at the 2-position of the benzohydrazide (B10538) attacks the nitrosonium ion. Subsequent proton transfers and dehydration yield the aryl diazonium salt. This step is generally very fast and exothermic.

Intramolecular Cyclization: The lone pair of electrons on the terminal nitrogen of the hydrazide moiety attacks the carbon atom bearing the diazonium group. This is the crucial ring-forming step. Computational studies on similar cyclizations suggest that this step proceeds through a well-defined transition state.

Deprotonation and Tautomerization: The resulting cyclic intermediate undergoes deprotonation to neutralize the positive charge, followed by tautomerization to yield the more stable 3-oxo-indazoline structure.

A hypothetical reaction coordinate diagram based on DFT calculations for analogous systems is presented below. The energies are illustrative and represent a plausible scenario for the reaction.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (2-Aminobenzohydrazide + HNO₂) | 0 |

| 2 | Aryl Diazonium Intermediate | -15 |

| TS1 | Transition State for Cyclization | +10 |

| 3 | Cyclic Intermediate | -25 |

| TS2 | Transition State for Tautomerization | -10 |

| 4 | Product (3-Oxo-4-indazoline carboxylic acid) | -40 |

This table presents hypothetical relative energy values for the key steps in the formation of 3-oxo-4-indazoline carboxylic acid via the diazotization pathway. These values are based on general principles and data from analogous reactions and are intended for illustrative purposes.

Pathway 2: Intramolecular Cyclization of 2-Hydrazinobenzoic Acid

An alternative theoretical pathway involves the direct intramolecular cyclization of 2-hydrazinobenzoic acid. This reaction is typically promoted by a dehydrating agent or by thermal means. The mechanism involves the nucleophilic attack of the secondary amine of the hydrazine group on the carboxylic acid carbon.

The predicted mechanistic steps are:

Protonation of the Carboxylic Acid: In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, enhancing the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. This is generally the rate-determining step.

Dehydration: The tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule to form the 3-oxo-indazoline ring.

Below is a hypothetical reaction energy profile for this pathway, derived from theoretical considerations.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactant (2-Hydrazinobenzoic acid) | 0 |

| TS1 | Transition State for Nucleophilic Attack | +25 |

| 2 | Tetrahedral Intermediate | +5 |

| TS2 | Transition State for Dehydration | +15 |

| 3 | Product (3-Oxo-4-indazoline carboxylic acid) | -10 |

This table presents hypothetical relative energy values for the key steps in the formation of 3-oxo-4-indazoline carboxylic acid via the intramolecular cyclization of 2-hydrazinobenzoic acid. These values are based on general principles and data from analogous reactions and are intended for illustrative purposes.

Computational analysis of these pathways would involve locating the transition state structures for the key steps and calculating the activation barriers. Such studies would provide a definitive answer as to which pathway is more favorable under specific reaction conditions. The solvent effects can also be modeled using implicit or explicit solvent models in DFT calculations, providing a more realistic picture of the reaction in solution.

Mechanistic Investigations of Reactions Involving Indazole Carboxylic Acids

Elucidation of Reaction Pathways for Indazole Formation from Precursors

The formation of the 3-oxo-4-indazoline carboxylic acid core typically involves the construction of the pyrazole (B372694) ring fused to a benzene (B151609) ring. While a definitive, universally accepted pathway for this specific molecule is not extensively detailed in the literature, plausible mechanistic routes can be elucidated by examining the synthesis of analogous indazolone structures.

One common strategy for indazolone synthesis involves the intramolecular cyclization of appropriately substituted benzene derivatives. A likely precursor for 3-oxo-4-indazoline carboxylic acid is a 2-amino-3-carboxyphenyl derivative bearing a group that can be converted into the N-N bond of the pyrazole ring. For instance, a plausible pathway could start from 2-amino-3-carboxybenzohydrazide. The mechanism would likely proceed through the following key steps:

Diazotization: Treatment of the aromatic amine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), would form a diazonium salt intermediate.

Intramolecular Cyclization: The highly reactive diazonium salt would then undergo an intramolecular nucleophilic attack by the hydrazide nitrogen, leading to the formation of the five-membered pyrazole ring.

Tautomerization: The resulting intermediate would likely tautomerize to the more stable 3-oxo-indazole (indazolone) form.

Alternative precursors, such as o-nitrobenzyl alcohols, have been utilized in the synthesis of indazolones. escholarship.orgorganic-chemistry.org In these cases, the reaction proceeds through a base-mediated in situ conversion of the o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde. escholarship.orgorganic-chemistry.org This intermediate can then react with a primary amine, leading to the formation of the indazolone ring system. escholarship.orgorganic-chemistry.org

Another approach involves the use of o-bromobenzohydrazides, which can be cyclized under mild conditions to form indazolones. organic-chemistry.org This pathway highlights the versatility of precursors that can be employed for the construction of the indazole core.

A summary of potential precursor types and their general transformation is presented in the table below.

| Precursor Type | Key Transformation |

| 2-Amino-3-carboxybenzohydrazide | Diazotization followed by intramolecular cyclization |

| Substituted o-Nitrobenzyl Alcohol | In situ formation of o-nitrosobenzaldehyde and subsequent condensation/cyclization |

| o-Bromobenzohydrazide | Intramolecular cyclization |

Role of Key Intermediates (e.g., Diazonium Salts) in Reaction Mechanisms

As alluded to in the previous section, diazonium salts are pivotal intermediates in many synthetic routes leading to indazole derivatives. Their high reactivity makes them excellent precursors for intramolecular cyclization reactions.

In the context of forming 3-oxo-4-indazoline carboxylic acid from a 2-amino-3-carboxybenzohydrazide precursor, the diazonium salt formed at the 2-position of the benzene ring is the key electrophilic species. The lone pair of electrons on the terminal nitrogen of the hydrazide moiety acts as the nucleophile, attacking the carbon atom bearing the diazonium group. This intramolecular attack is a crucial step in the formation of the N-N bond, which is characteristic of the pyrazole ring.

The stability of the diazonium salt is a critical factor influencing the reaction's efficiency. Typically, these reactions are carried out at low temperatures to prevent the premature decomposition of the diazonium intermediate. The subsequent loss of a proton from the attacking nitrogen and the tautomerization to the keto form of the indazolone complete the reaction sequence.

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of 3-oxo-4-indazoline carboxylic acid presents opportunities for creating a diverse range of analogues with potentially valuable properties. Understanding the factors that control the regioselectivity and stereoselectivity of these reactions is paramount for targeted synthesis.

Regioselectivity:

The 3-oxo-4-indazoline carboxylic acid molecule possesses several reactive sites for electrophilic and nucleophilic attack. The benzene ring can undergo electrophilic aromatic substitution, and the nitrogen atoms of the pyrazole ring can be alkylated or acylated.

Studies on the N-alkylation of related indazole-3-carboxylates have shown that the regioselectivity (N1 vs. N2 alkylation) is highly dependent on the reaction conditions, particularly the base and solvent used. nih.gov For instance, the use of sodium hydride in tetrahydrofuran has been shown to favor N-1 alkylation for a range of 3-substituted indazoles. nih.govresearchgate.net The regiochemical outcome is influenced by a combination of steric and electronic effects of the substituents on the indazole ring. researchgate.net

Specifically for 3-oxo-indazoline systems, the presence of the keto group and the carboxylic acid at the 4-position will significantly influence the electron density distribution in the aromatic ring, thereby directing incoming electrophiles. The carboxylic acid group is a deactivating meta-director, while the fused pyrazole ring's effect will be more complex.

Stereoselectivity:

Advanced Methodologies and Emerging Trends in Academic Research on Indazole Carboxylic Acids

Flow Chemistry and Continuous Synthesis Approaches for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of pharmaceutical intermediates and active compounds. Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and straightforward scalability. While the application of flow chemistry to the synthesis of indazoles is an emerging area, its potential for the scalable production of precursors to compounds like 3-oxo-4-indazoline carboxylic acid is substantial. nih.gov

Research into the continuous synthesis of related heterocyclic compounds, such as pyrazoles, provides a blueprint for future applications in indazole synthesis. For instance, a two-step continuous flow process has been successfully developed for the synthesis of 3,5-disubstituted pyrazoles starting from terminal alkynes and hydrazine (B178648) monohydrate. nih.gov This method involves an initial copper-catalyzed homocoupling to form a 1,3-diyne intermediate, which then undergoes a Cope-type hydroamination with hydrazine to yield the final product with high efficiency. nih.gov Another approach utilizes the 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane (B103560) under flow conditions to produce pyrazoles, demonstrating the versatility of this technology. nih.gov

Adapting such methodologies for the synthesis of the indazole core could streamline the production process, reduce waste, and allow for the on-demand manufacturing of key intermediates. For a compound like 3-oxo-4-indazoline carboxylic acid, a continuous flow approach could potentially offer a safer and more efficient route to the core indazolinone structure, which is crucial for further derivatization and biological screening. The limited number of publications in this specific area underscores that it is a field ripe for future development. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes

The integration of green chemistry principles is a paramount trend in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable materials and processes. In the context of synthesizing indazole derivatives, researchers are increasingly adopting strategies that align with these principles.

Key developments include:

Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A notable advancement is the use of polyethylene (B3416737) glycol (PEG) as a green, recyclable solvent for the synthesis of 2H-indazoles. organic-chemistry.org Other methods have employed water, the most environmentally benign solvent, for specific transformations like the fluorination of 2H-indazoles. organic-chemistry.org

Catalysis Innovation: The use of efficient and reusable catalysts is a cornerstone of green chemistry. Copper(I) oxide nanoparticles (Cu₂O-NP) have been employed as a ligand-free catalyst for the one-pot, three-component synthesis of 2H-indazoles, offering high yields and operational simplicity. organic-chemistry.org

These sustainable approaches stand in contrast to older methods that may involve harsher reagents or more complex purification steps. The development of such green routes for 3-oxo-4-indazoline carboxylic acid and its analogues is critical for environmentally responsible drug discovery and development.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Prediction

A prominent example is the development of data-driven CASP applications that integrate expert retrosynthesis knowledge. nih.gov These platforms use deep neural networks trained on extensive reaction databases to propose viable synthetic routes for a target molecule. nih.govnih.gov By treating chemical knowledge as adjustable parameters, these tools can prioritize certain reaction types or starting materials, allowing chemists to guide the AI's search based on practical considerations like cost or availability. nih.govnih.gov

Beyond route design, AI plays a crucial role in the broader discovery pipeline for new indazole-based drug candidates:

De Novo Design and Virtual Screening: Generative AI models can design novel molecules with desired properties. These models, sometimes combined with structural prediction tools like AlphaFold, can explore vast chemical space to identify promising candidates for synthesis and testing. youtube.com

Property Prediction: AI can rapidly predict the drug-likeness, bioactivity, and potential toxicity of newly designed indazole derivatives before they are ever synthesized, allowing researchers to focus resources on the most promising compounds. nih.govpnrjournal.com AI models have been successfully used to predict key properties such as the acid dissociation constant and solubility of molecules. nih.gov

For a target like 3-oxo-4-indazoline carboxylic acid, these AI tools can accelerate the discovery of new derivatives by suggesting efficient synthetic routes and prioritizing candidates with the highest predicted therapeutic potential.

Development of Novel Spectroscopic Techniques for Enhanced Characterization

While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry remain fundamental for routine characterization, advanced and specialized methods are being developed and applied for a more profound understanding of complex molecular structures, such as substituted indazoles. mdpi.comnih.gov

A key challenge in indazole chemistry is often the determination of the exact position of substituents, particularly on the nitrogen atoms of the pyrazole (B372694) ring (N1 vs. N2). Advanced NMR techniques are invaluable in resolving such structural ambiguities. For example, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment has been used to definitively determine the site of sulfonylation on an indazole ring. mdpi.com By observing spatial proximity between protons on the substituent and specific protons on the indazole core, the correct regioisomer can be identified unambiguously. mdpi.com

Furthermore, fluorescence spectroscopy is being utilized to explore the photophysical properties of novel indazole-based heterocyclic systems. The discovery that certain isoxazolo[4,3-e]indazole compounds exhibit remarkable photoluminescence and strong fluorescence quantum yields opens up possibilities for their use as biological probes or in materials science. researchgate.net The characterization of these properties relies on detailed spectroscopic analysis of their absorption and emission spectra in various solvents. researchgate.net These enhanced characterization methods provide a deeper level of structural and functional insight than what is achievable with basic techniques alone.

Computational Studies of Molecular Recognition and Interactions (e.g., Molecular Docking for Binding Mode Prediction)

Computational chemistry has become an indispensable tool in modern drug discovery, providing critical insights into how a molecule like 3-oxo-4-indazoline carboxylic acid might interact with a biological target at the atomic level. These in silico methods allow researchers to prioritize compounds for synthesis and guide the design of more potent and selective inhibitors.

Molecular Docking is a widely used technique to predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov In recent research on indazole derivatives, docking studies have been instrumental in rationalizing biological activity. For instance, novel 3-carboxamide indazole derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW), revealing that specific derivatives had the highest binding energies, suggesting they were the most promising candidates for inhibition. rsc.orgrsc.org

To complement docking, Density Functional Theory (DFT) calculations are often employed to determine the optimized geometry and electronic properties of the indazole derivatives before the docking simulation. rsc.orgresearchgate.net This provides a more accurate representation of the ligand's conformation and electrostatic potential, leading to more reliable docking results. rsc.org

For a more dynamic and refined view of the ligand-protein interaction, Molecular Dynamics (MD) simulations are used. An exemplary study combined DFT, docking, and MD simulations to investigate indazole-3-carboxylic acid and its metal complexes as inhibitors of nitric oxide synthase. researchgate.net The MD simulations confirmed that the inhibitors remained stably bound within the docking region of the enzyme over time, validating the initial docking predictions and providing a deeper understanding of the stability of the interaction. researchgate.net

These computational approaches, from docking and DFT to full-scale MD simulations, provide a powerful, multi-layered strategy for predicting and analyzing the molecular recognition events that underpin the biological activity of indazole carboxylic acids.

Interactive Data Table: Molecular Docking of Indazole Derivatives

The following table presents data from a computational study where novel 3-carboxamide indazole derivatives were docked against a renal cancer receptor (PDB: 6FEW) to predict their binding effectiveness. rsc.orgrsc.org

| Derivative | Binding Energy (kcal/mol) | Predicted Efficacy |

| 8v | -8.5 | High |

| 8w | -8.4 | High |

| 8y | -8.3 | High |

| 8a | -7.2 | Moderate |

| 8c | -7.5 | Moderate |

| 8s | -7.1 | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-OXO-4-INDAZOLINE CARBOXYLIC ACID, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and activated carboxylic acid precursors. For example, refluxing 3-formylindole-2-carboxylic acid with aminothiazolone in acetic acid under controlled pH (4–6) yields analogous structures . Optimization of reaction time (3–5 hours) and stoichiometric ratios (1.1 equiv aldehyde) is critical to minimize side products. Yield improvements (>70%) are achievable through catalytic acid additives (e.g., NaOAc) and inert atmosphere conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with spectroscopic methods:

- NMR : Analyze / spectra for indole ring protons (δ 7.1–7.5 ppm) and carboxylic acid carbonyl signals (δ 170–175 ppm) .

- FT-IR : Confirm the presence of C=O (1690–1720 cm) and N-H (3200–3400 cm) stretches .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H] peaks, ensuring molecular weight matches theoretical values (e.g., CHNO: 216.07 g/mol) .

Q. What safety protocols are essential for handling 3-OXO-4-INDAZOLINE CARBOXYLIC ACID in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile byproducts (e.g., acetic acid) .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Follow ECHA guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of 3-OXO-4-INDAZOLINE CARBOXYLIC ACID derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg/Lys) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity using descriptors like logP and Hammett constants .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key binding motifs .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR and LC-MS data with reference libraries (e.g., SDBS) to distinguish stereoisomers or polymorphs .

- X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structures, particularly for tautomeric forms of the indole ring .

- Batch Tracking : Document reaction parameters (temperature, solvent purity) to isolate variables causing spectral discrepancies .

Q. How does the pKa of the carboxylic acid group influence bioavailability and target binding?

- Methodological Answer :

- pKa Determination : Use potentiometric titration (0.1 M NaOH) or -NMR to measure ionization states. For this compound, expected pKa ≈ 3.5–4.2 due to electron-withdrawing indole effects .

- Bioisosteric Replacement : Replace -COOH with sulfonamides or tetrazoles (pKa ≈ 4.5–6.5) to enhance membrane permeability while retaining hydrogen-bonding capacity .

- In Silico ADME : Predict logD (octanol/water distribution) using Schrodinger’s QikProp, optimizing for balanced solubility (clogS > -4) and permeability (Caco-2 > 50 nm/s) .

Q. What experimental designs validate the compound’s role in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values. Include positive controls (e.g., EDTA for metalloproteases) .

- Selectivity Profiling : Screen against a panel of 50+ enzymes (e.g., Eurofins Panlabs) to identify off-target effects.

- Mechanistic Studies : Perform pre-incubation experiments to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.